2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of 360.5 g/mol . This compound is classified as a pyrimidine derivative, containing a trifluoromethyl group and a thiadiazole moiety, which are known for their diverse biological activities .
The synthesis of 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions that integrate the formation of the thiadiazole and pyrimidine rings.
The molecular structure of 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can be described in detail:
InChI=1S/C17H24N6OS/c1-11-12(2)18-15(13-4-5-13)20-16(11)22-6-8-23(9-7-22)17-19-14(10-24-3)21-25-17/h13H,4-10H2,1-3H3.This structure indicates the presence of multiple functional groups that contribute to its biological activity.
The chemical reactivity of this compound can be explored through its interactions with various biological targets:
The mechanism of action for 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is hypothesized to involve:
The physical and chemical properties of 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine include:
While specific data on boiling point and density are not provided in the available literature, these properties are critical for understanding the compound's behavior in various environments.
The primary applications of 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine lie in:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological effects.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: